5-Chlorothiophene-3-carboxylic acid
Overview
Description
5-Chlorothiophene-3-carboxylic acid is an organic compound with the molecular formula C5H3ClO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-3-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method includes the reaction of thiophene with chlorine to produce 5-chlorothiophene, which is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient chlorination and carboxylation processes. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiophene derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium tert-butoxide
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
5-Chlorothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism by which 5-Chlorothiophene-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include interactions with sulfur-containing enzymes or proteins .
Comparison with Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- 5-Chloro-4-nitrothiophene-2-carboxylic acid
- Methyl 5-chlorothiophene-2-carboxylate
Comparison: 5-Chlorothiophene-3-carboxylic acid is unique due to the position of the chlorine and carboxylic acid groups on the thiophene ring. This positional difference can significantly influence the compound’s reactivity and the types of reactions it undergoes. For example, the 3-position carboxylic acid group may lead to different substitution patterns compared to the 2-position carboxylic acid group in similar compounds .
Properties
IUPAC Name |
5-chlorothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVPYUUZOZBLOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356033 | |
Record name | 5-chlorothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36157-42-3 | |
Record name | 5-chlorothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 5-chlorothiophene-3-carboxylic acid and human D-amino acid oxidase?
A1: Human D-amino acid oxidase (hDAAO) is a flavoenzyme involved in the metabolism of D-amino acids, particularly D-serine, a neuromodulator implicated in various neurological disorders. [] Studying the interaction of compounds like this compound with hDAAO can provide valuable insights into the enzyme's structure, function, and potential for therapeutic intervention in related neurological conditions. By understanding how this compound binds to hDAAO, researchers can gain knowledge about the enzyme's active site and potentially design more specific and potent modulators for therapeutic purposes.
Q2: What information does the research provide about the structural characteristics of this compound?
A2: While the abstract provided doesn't delve into the specific structural details like molecular formula, weight, or spectroscopic data of this compound, it highlights that the research involves characterizing the complex formed between this compound and hDAAO. [] This suggests that the study likely employed techniques like X-ray crystallography or NMR spectroscopy to determine the binding mode and interactions within the complex. Such structural data are crucial for understanding the molecular basis of the interaction and can guide further research into designing compounds with improved affinity and specificity for hDAAO.
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